molecular formula C13H7N5O B8305074 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine-2-carbonitrile

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine-2-carbonitrile

Cat. No. B8305074
M. Wt: 249.23 g/mol
InChI Key: WXCZEZVPNSMKOZ-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C13H7N5O and its molecular weight is 249.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H7N5O

Molecular Weight

249.23 g/mol

IUPAC Name

6-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H7N5O/c14-7-10-4-1-5-11(16-10)13-17-12(18-19-13)9-3-2-6-15-8-9/h1-6,8H

InChI Key

WXCZEZVPNSMKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-6-(3-pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-pyridine (250 mg, 0.83 mmol) and 80 mg of potassium cyanide (1.24 mmol) in 15 ml of acetonitrile was degassed three times (vacuum/nitrogene), added a solution of 24 μl Tributyltin chloride (1 μmol) in heptane, 2.3 mg of bis-(diphenylphosphino)ferrocene (4.1 μmol) and 4 mg of bispalladium tris(dibenzylidene acetone) (4.1 μmol) were added. The suspension was degassed three times and stirred at ambident temperature for 30 minutes. The mixture was degassed again and heated at 80° C. for 17 hours. The reaction mixture concentrated, residue was diluted with ethyl acetate and washed with water. The organic layer was dried with sodium sulphate, concentrated, and purified by column chromatography over silica gel using 20% ethyl acetate in petroleum ether, Yield 80 mg. Mp 201-203° C.
Quantity
250 mg
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reactant
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80 mg
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reactant
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15 mL
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solvent
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24 μL
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reactant
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[Compound]
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tris(dibenzylidene acetone)
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4 mg
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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